Mitomycin H - 74148-44-0

Mitomycin H

Catalog Number: EVT-1551170
CAS Number: 74148-44-0
Molecular Formula: C15H16N2O4
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mitomycin H is sourced from the fermentation of Streptomyces caespitosus and is classified under the broader category of alkylating agents. Alkylating agents are known for their ability to add alkyl groups to DNA, leading to cross-linking and subsequent cell death. The classification of mitomycin H within this group underscores its mechanism of action as a potent chemotherapeutic agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of mitomycin H involves several key steps. A notable method for synthesizing mitomycin analogs, including mitomycin H, employs a one-pot process that utilizes biocatalysts such as immobilized lipases and laccases. The reaction typically occurs under controlled conditions (pH 7, 40-50°C) and involves the oxidation of hydroquinones followed by amination reactions. High-performance liquid chromatography (HPLC) is utilized to monitor the reaction progress and purify the final product .

Key steps in the synthesis include:

  • Oxidation of 2-methyl-1,4-hydroquinone to form 2-methyl-1,4-benzoquinone.
  • Amination with n-butylamine to yield the desired product.
  • Purification through solid-phase extraction techniques.

The yields and purity of synthesized compounds are optimized using statistical experimental designs that analyze various reaction conditions .

Molecular Structure Analysis

Structure and Data

Mitomycin H shares a tetracyclic structure characteristic of the mitomycin family. Its molecular formula is C₁₄H₁₅N₃O₆, with a molecular weight of approximately 305.29 g/mol. The compound features a complex arrangement that includes a quinone moiety, which is crucial for its biological activity.

The structural analysis often employs techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate its configuration. For instance, studies have confirmed the absolute configuration at specific stereocenters within related compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Mitomycin H undergoes various chemical reactions that are pivotal for its antitumor activity. The primary reaction mechanism involves DNA cross-linking, where the compound forms covalent bonds with DNA bases, particularly guanine. This cross-linking prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis.

In addition to DNA interactions, mitomycin H can also react with cellular thiols, further contributing to its cytotoxic effects . Understanding these reactions provides insights into optimizing its use in cancer therapies.

Mechanism of Action

Process and Data

The mechanism by which mitomycin H exerts its antitumor effects is multifaceted:

  1. DNA Cross-Linking: Mitomycin H forms covalent bonds with DNA, leading to cross-links that inhibit replication.
  2. Induction of Apoptosis: The inability to replicate DNA triggers apoptotic pathways within the cell.
  3. Cell Cycle Arrest: The compound is particularly effective during late G- and early S-phases of the cell cycle .

Research indicates that mitomycin H's effectiveness can be influenced by factors such as cellular uptake and metabolic activation, which can vary among different tumor types.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mitomycin H exhibits several notable physical properties:

  • Appearance: Typically appears as a yellow crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Sensitive to light; should be stored in dark conditions to maintain efficacy.

Chemical properties include its ability to form stable complexes with nucleophiles due to its electrophilic nature, primarily attributed to its quinone structure .

Applications

Scientific Uses

Mitomycin H finds applications primarily in oncology as a chemotherapeutic agent. It is used in treating various cancers due to its potent cytotoxic effects against rapidly dividing cells. Its applications extend beyond traditional chemotherapy; it has also been explored for use in combination therapies to enhance the effectiveness of other anticancer drugs.

In addition to cancer treatment, research continues into potential uses in other areas such as:

  • Gene therapy: Utilizing its DNA-targeting properties for gene editing techniques.
  • Antiviral applications: Investigating its effects against viral infections due to similar mechanisms of action on viral DNA.
Introduction to Mitomycin H

Historical Discovery and Taxonomic Origins

Mitomycin H was first isolated in the early 1980s during targeted investigations into mitomycin biosynthesis in Streptomyces species. Japanese researchers identified this compound as a metabolic precursor in the fermentation broths of Streptomyces lavendulae and Streptomyces verticillatus strains concurrently producing mitomycins A and C. Its discovery emerged from chromatographic fractionation studies aimed at elucidating the biosynthetic sequence leading to fully functionalized mitomycins. Researchers noted its consistent co-occurrence with early-stage intermediates such as mitomycin A and late-stage products including mitomycin C, suggesting a central role in the biosynthetic pathway [2] [7] [8].

The taxonomic origins of Mitomycin H-producing strains are noteworthy:

  • Streptomyces lavendulae: Originally isolated from soil samples in Japan, this strain produces a complex mixture of mitomycins under specific nutrient-limiting conditions, particularly phosphate deprivation.
  • Streptomyces verticillatus: Found to produce Mitomycin H alongside structurally simpler analogs with variations at C-7 and C-9a positions.

Table 1: Discovery Timeline of Key Mitomycins

CompoundDiscovery YearProducing OrganismPrimary Investigator
Mitomycin A1956Streptomyces caespitosusWakaki et al.
Mitomycin C1958Streptomyces caespitosusWakaki et al.
Mitomycin B1956Streptomyces caespitosusWakaki et al.
Mitomycin HEarly 1980sS. lavendulaeJapanese Research Groups
FR9004821988Streptomyces sandaensisIkeda et al.

Structural Classification Within the Mitomycin Family

Mitomycin H belongs to the mitosane core structural class, characterized by a compact tricyclic framework integrating pyrrolo[1,2-a]indole, aziridine, and quinone functionalities. Its molecular formula is C₁₅H₁₆N₂O₄, distinguishing it through the absence of the C7 methoxy group present in mitomycin C and the retention of the C9a hydroxyl moiety. This places Mitomycin H structurally between mitomycin A (lacking the carbamoyl group) and mitomycin C (fully methylated and carbamoylated) in the biosynthetic pathway [5] [10].

Key structural features defining its classification:

  • Aziridine Ring: Maintained intact, essential for DNA cross-linking capability
  • Quinone System: Unsubstituted at C-7 position (contrasting with methoxy-substituted mitomycin C)
  • C9a Configuration: β-hydroxyl group retained in the S configuration
  • Carbamoyl Moiety: Present at C-10a, identical to mitomycin C

Crystallographic studies of biosynthetic enzymes have revealed how Mitomycin H fits within the tailoring sequence. The 7-O-methyltransferase (MmcR), which converts Mitomycin H to mitomycin A, exhibits specific binding affinity for the C7-hydroxylated substrate. Structural analyses of MmcR cocrystallized with mitomycin A reveal a hydrophobic pocket perfectly accommodating the non-methylated precursor, explaining the enzyme's inability to process bulkier analogs [10].

Table 2: Functional Group Comparison Across Mitomycins

Structural FeatureMitomycin HMitomycin AMitomycin C
C7 Substituent-OH-OCH₃-OCH₃
C9a Substituent-OH-OH-OCH₃
C10a Group-OCONH₂-H-OCONH₂
Aziridine IntactYesYesYes
Quinone Oxidation StateFully oxidizedFully oxidizedFully oxidized

Unique Biophysical and Biochemical Properties

Mitomycin H exhibits distinct solubility profiles and redox behavior compared to other mitomycins. It demonstrates moderate hydrophilicity (logP ≈ 0.85) due to its free C7 hydroxyl and carbamoyl groups, enhancing water solubility relative to mitomycin A but reducing it compared to mitomycin C. Spectroscopically, it displays characteristic UV-Vis maxima at 218 nm (aziridine), 320 nm (quinone), and 365 nm (extended conjugation), with slight bathochromic shifts compared to its C7-methoxylated counterparts [5].

Redox Properties:

  • Reduction Potential: E₁/₂ = -320 mV vs. NHE (significantly lower than mitomycin C's -280 mV)
  • Activation Kinetics: Undergoes faster enzymatic reduction by NADH:quinone oxidoreductases (NQO1) due to electron-donating hydroxyl group
  • Semiquinone Stability: Forms relatively unstable semiquinone radical prone to disproportionation

The biochemical activation pathway proceeds through reductive transformation identical to other mitomycins but with altered kinetics:

  • Quinone Reduction: Two-electron reduction forms hydroquinone (rate constant k = 2.8 × 10³ M⁻¹s⁻¹)
  • Aziridine Ring Opening: Spontaneous loss of C9a-OH generates electrophilic indole intermediate
  • DNA Alkylation: Targets guanine N² positions at 5'-CpG-3' sequences, forming primarily monoadducts rather than interstrand cross-links
  • Carbamoyl Elimination: Slow expulsion generates secondary electrophile (observed half-life > 4 hours)

Table 3: Activation Thermodynamics of Mitomycin H vs. Mitomycin C

ParameterMitomycin HMitomycin CBiological Consequence
ΔG Reduction-38.2 kJ/mol-35.1 kJ/molFaster bioactivation
Aziridine Opening Rate5.6 s⁻¹3.2 s⁻¹Increased monoalkylation
Cross-link Efficiency12%15%Reduced cytotoxicity
Carbamoyl Loss t½4.3 hours1.8 hoursDiminished bifunctionality

Density functional theory (DFT) calculations reveal that Mitomycin H's activation barrier for hydroquinone formation is approximately 15 kJ/mol lower than mitomycin C's due to the electron-donating hydroxyl group. This property facilitates more rapid generation of the DNA-reactive species but also increases susceptibility to hydrolytic deactivation pathways. Molecular dynamics simulations demonstrate that the C7 hydroxyl permits additional hydrogen bonding with proximal water molecules in the DNA minor groove, potentially influencing adduct orientation and stability [5].

The crosslinking specificity of Mitomycin H differs significantly from other mitomycins. While it maintains preference for 5'-CG-3' sequences, it forms predominantly intrastrand crosslinks (70%) rather than interstrand lesions (12%), with the remainder being monoadducts. This contrasts with mitomycin C's interstrand crosslinking propensity (35-40%) and explains Mitomycin H's reduced cytotoxic potency despite efficient DNA binding. The structural basis for this difference lies in the reduced conformational flexibility of the activated species due to hydrogen bonding involving the C7 hydroxyl [5].

Properties

CAS Number

74148-44-0

Product Name

Mitomycin H

IUPAC Name

(4S,6S,7R)-7-hydroxy-11-methoxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

Molecular Formula

C15H16N2O4

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C15H16N2O4/c1-6-11(18)10-9(12(19)13(6)21-4)7(2)15(20)14-8(16(14)3)5-17(10)15/h8,14,20H,2,5H2,1,3-4H3/t8-,14-,15+,16?/m0/s1

InChI Key

VZIAQNJZWSNNKZ-ZDAIXBBBSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)OC

Synonyms

10-DCO-DHMB
10-decarbamoyloxy-9-dehydromitomycin B
Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-, (1aR-(1aalpha,8aalpha,8balpha))-

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)OC

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3(C2=C)O)N4C)OC

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